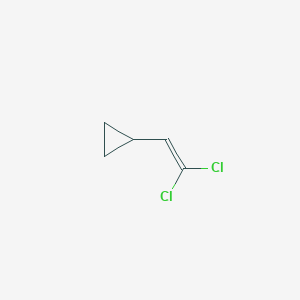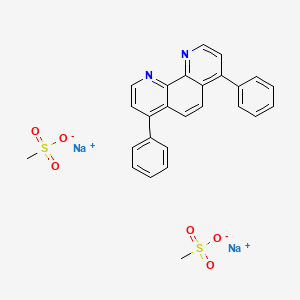![molecular formula C20H14BrClO3 B8254608 4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde](/img/structure/B8254608.png)
4-((2-Bromo-[1,1'-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde
Übersicht
Beschreibung
4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde is a complex organic compound characterized by its unique structure, which includes a biphenyl moiety substituted with bromine, a methoxy group, a chloro group, and a hydroxybenzaldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and formylation reactions. One common synthetic route starts with the bromination of biphenyl to introduce the bromine atom at the desired position. This is followed by the methoxylation of the biphenyl derivative. The final steps involve the chlorination and formylation of the benzaldehyde moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the aldehyde group can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Wirkmechanismus
The mechanism by which 4-((2-Bromo-[1,1’-biphenyl]-3-yl)methoxy)-5-chloro-2-hydroxybenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. For example, the presence of the hydroxy and aldehyde groups enables it to form hydrogen bonds and interact with enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-4’-methoxybiphenyl: Shares the biphenyl core and bromine substitution but lacks the additional functional groups.
5-Chloro-2-hydroxybenzaldehyde: Contains the hydroxybenzaldehyde moiety but lacks the biphenyl and bromine substitutions
Uniqueness
The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical modifications and interactions .
Eigenschaften
IUPAC Name |
4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClO3/c21-20-14(7-4-8-16(20)13-5-2-1-3-6-13)12-25-19-10-18(24)15(11-23)9-17(19)22/h1-11,24H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZILUEQOAIVYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2Br)COC3=C(C=C(C(=C3)O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Exo-9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B8254527.png)



![[7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-d]pyrimidin-4-yl]methanol](/img/structure/B8254554.png)





![2H-1,4-Benzoxazin-3(4H)-one, 6-hydroxy-8-[(1S)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-](/img/structure/B8254610.png)

![(4aR,5aS,8aR,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate](/img/structure/B8254633.png)

